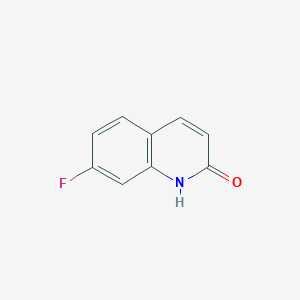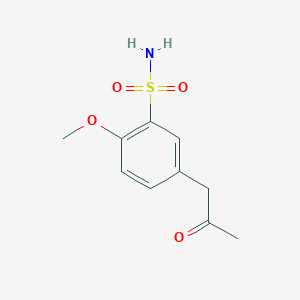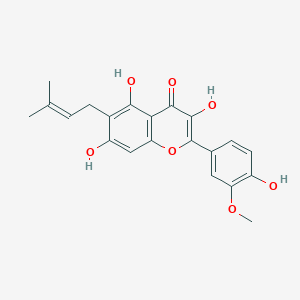
7-Fluoroquinolin-2(1H)-one
概要
説明
NBD-ステアリン酸は、正式には18-((7-ニトロベンゾ[c][1,2,5]オキサジアゾール-4-イル)アミノ)オクタデカノ酸として知られており、長鎖飽和脂肪酸ステアリン酸の誘導体です。この化合物は、C-18位に蛍光団ニトロベンゾオキサジアゾール(NBD)を含んでいます。 NBD-ステアリン酸は、脂肪酸の取り込みや脂肪酸結合タンパク質(FABP)を研究するための蛍光プローブとして広く使用されています .
準備方法
合成経路と反応条件
NBD-ステアリン酸は、ステアリン酸と蛍光団ニトロベンゾオキサジアゾールを結合させて合成されます。この反応は、通常、ステアリン酸の活性化、続いて制御された条件下でのニトロベンゾオキサジアゾールとのカップリングを含みます。 この反応は、カップリング反応を促進するために、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの有機溶媒中で高温で行われます .
工業生産方法
NBD-ステアリン酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と反応パラメータの精密な制御が含まれており、高収率と高純度が保証されます。 最終製品は、再結晶やクロマトグラフィーなどの技術を使用して精製され、目的の品質が得られます .
化学反応の分析
反応の種類
NBD-ステアリン酸は、以下を含むさまざまな化学反応を起こします。
酸化: NBD部分のニトロ基は、特定の条件下でアミノ基に還元される可能性があります。
置換: NBD部分は、ニトロ基が他の官能基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件
生成される主な生成物
還元: NBD-ステアリン酸のニトロ基の還元により、アミノ誘導体が生成されます。
科学研究への応用
NBD-ステアリン酸は、以下を含む科学研究で幅広い用途があります。
科学的研究の応用
NBD-Stearic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the behavior of fatty acids and their interactions with proteins.
Biology: Employed in the study of fatty acid uptake and metabolism in living cells.
Medicine: Utilized in the development of diagnostic tools for detecting abnormalities in fatty acid metabolism.
Industry: Applied in the formulation of lipid-based nanomaterials for drug delivery.
作用機序
NBD-ステアリン酸は、脂肪酸結合タンパク質(FABP)や他の脂質結合タンパク質に結合することで効果を発揮します。NBD部分は、蛍光顕微鏡を使用して、細胞内の脂肪酸の取り込みと分布を可視化することができます。 この化合物は細胞に取り込まれ、核を含むさまざまな細胞区画に輸送され、ペルオキシソーム増殖因子活性化受容体(PPAR)などの核受容体と相互作用します .
類似の化合物との比較
類似の化合物
NBD-パルミチン酸: 蛍光プローブとして使用される別のNBD結合脂肪酸。
BODIPY-ステアリン酸: BODIPY蛍光団と結合したステアリン酸誘導体。
ピレン-ステアリン酸: ピレン蛍光団と結合したステアリン酸誘導体.
独自性
NBD-ステアリン酸は、その特異的な蛍光特性により、脂肪酸の取り込みと代謝の研究に非常に適しており、独自性があります。 NBD部分は、生物系における化合物の容易な検出と定量を可能にする独特のスペクトル特性を提供します .
類似化合物との比較
Similar Compounds
NBD-Palmitic Acid: Another NBD-conjugated fatty acid used as a fluorescent probe.
BODIPY-Stearic Acid: A stearic acid derivative conjugated with the BODIPY fluorophore.
Pyrene-Stearic Acid: A stearic acid derivative conjugated with the pyrene fluorophore.
Uniqueness
NBD-Stearic Acid is unique due to its specific fluorescence properties, which make it highly suitable for studying fatty acid uptake and metabolism. The NBD moiety provides distinct spectral properties that allow for easy detection and quantification of the compound in biological systems .
特性
IUPAC Name |
7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFWGOPYTUCFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597772 | |
| Record name | 7-Fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148136-14-5 | |
| Record name | 7-Fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B121942.png)

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)






![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

